molecular formula C6H11ClN4O B6187386 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride CAS No. 2639437-48-0

2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B6187386
CAS No.: 2639437-48-0
M. Wt: 190.6
InChI Key:
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Description

2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring and an oxolane (tetrahydrofuran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of the Azide: The starting material, such as 3-aminotetrahydrofuran, is converted to its corresponding azide derivative.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Hydrochloride Formation: The resulting triazole compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization, filtration, and drying are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The oxolane moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(oxolan-3-yl)azetidine hydrochloride
  • 2-(oxolan-3-yl)propan-2-amine hydrochloride
  • 2-amino-1-(oxolan-3-yl)ethan-1-one hydrochloride

Uniqueness

2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride is unique due to the presence of both the triazole ring and the oxolane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(oxolan-3-yl)-2H-1,2,3-triazol-4-amine hydrochloride involves the reaction of 3-aminooxetane with sodium azide followed by reduction of the resulting azido compound with hydrogen gas in the presence of palladium on carbon. The resulting amine is then reacted with propargyl chloride in the presence of copper(I) iodide to form the desired triazole compound, which is then converted to the hydrochloride salt using hydrochloric acid.", "Starting Materials": [ "3-aminooxetane", "sodium azide", "hydrogen gas", "palladium on carbon", "propargyl chloride", "copper(I) iodide", "hydrochloric acid" ], "Reaction": [ "3-aminooxetane is reacted with sodium azide in DMF at room temperature to form the corresponding azido compound.", "The resulting azido compound is then reduced with hydrogen gas in the presence of palladium on carbon to form the amine.", "The amine is then reacted with propargyl chloride in the presence of copper(I) iodide in DMF at room temperature to form the desired triazole compound.", "The triazole compound is then converted to the hydrochloride salt by treatment with hydrochloric acid in ethanol." ] }

CAS No.

2639437-48-0

Molecular Formula

C6H11ClN4O

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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